molecular formula C22H24N2O2 B4163276 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one

Cat. No.: B4163276
M. Wt: 348.4 g/mol
InChI Key: KIBFEGUFVBIKGE-UHFFFAOYSA-N
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Description

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one is a complex organic compound that features an indole ring, a phenyl group, and a piperidine moiety

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(18-15-23-19-12-6-5-11-17(18)19)22(26)20(16-9-3-1-4-10-16)24-13-7-2-8-14-24/h1,3-6,9-12,15,20,22-23,26H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBFEGUFVBIKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 3-acetylindole with aromatic aldehydes, followed by further reactions to introduce the piperidine and phenyl groups . The reaction conditions often require the use of strong bases like LDA (Lithium Diisopropylamide) in dry THF (Tetrahydrofuran) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the indole or phenyl rings.

Scientific Research Applications

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The piperidine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one
Reactant of Route 2
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2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one

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